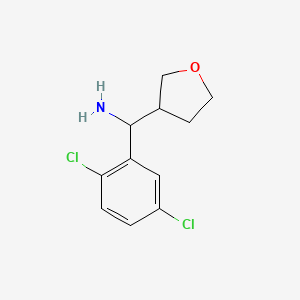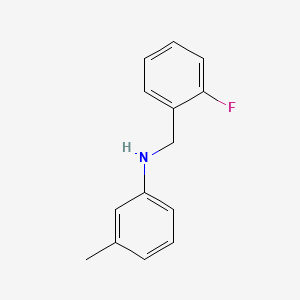
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of piperazines . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . This compound is a 5-HT 2c serotonin receptor agonist and is a metabolite of trazodone .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .
Molecular Structure Analysis
The molecular structure of this compound is similar to other piperazine derivatives. It is used as an intermediate in the manufacture of several antidepressants, such as trazodone and nefazodone .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Compounds related to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine have been investigated for their potential in treating various diseases. Novel pyrazole derivatives, including structures closely related to the chemical , have shown promising results as antimicrobial and anticancer agents. Specifically, certain compounds have exhibited higher anticancer activity compared to the reference drug doxorubicin and possess significant antimicrobial properties (Hafez, Al-Hussain, & El-Gazzar, 2016). This suggests that derivatives of this compound could be explored further for their therapeutic applications.
Structural and Chemical Analysis
The chemical and structural properties of related pyrazole compounds have been extensively studied, revealing their complex interactions and potential as a foundation for developing new therapeutic agents. For example, a Schiff base derived from 4-acylpyrazolone and 2-aminophenol has been synthesized and characterized, demonstrating the versatility and reactivity of the pyrazole moiety in forming compounds with potential biological activities (Sharma, Jadeja, Kant, & Gupta, 2014).
Anticancer Activity Against A549 Lung Cancer Cells
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to this compound, were synthesized and showed inhibitory effects on the growth of A549 lung cancer cells. This highlights the potential of pyrazole derivatives in cancer treatment, specifically indicating that modifications to the pyrazole structure could lead to compounds with significant anticancer activities (Jin-hua Zhang et al., 2008).
Bioactivity and Pharmacophore Identification
Research has also focused on identifying the bioactive pharmacophore sites within pyrazole derivatives. The synthesis, characterization, and bioactivity studies of various pyrazole derivatives have been conducted to pinpoint the structural elements crucial for their antitumor, antifungal, and antibacterial properties. These studies contribute to a deeper understanding of how specific modifications to the pyrazole core can enhance or diminish its biological activities, paving the way for the design of more effective therapeutic agents (Titi et al., 2020).
Mécanisme D'action
Pyrazoles
are a class of organic compounds with the formula C₃H₃N₂. They are aromatic compounds and are part of the larger azoles group. Pyrazoles are known for their wide range of biological activities. They are used in the development of various drugs due to their pharmacological properties such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Chlorophenyl compounds
are a group of organic compounds that contain a phenyl ring (a ring of six carbon atoms) with one or more chlorine atoms attached. These compounds are often used in the synthesis of pharmaceuticals and other biologically active substances. For example, m-Chlorophenylpiperazine is a psychoactive drug of the phenylpiperazine class .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOBTDZLOBTPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





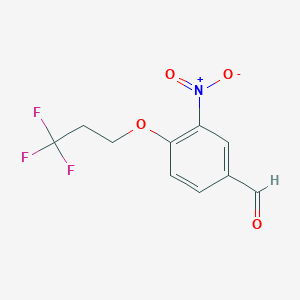
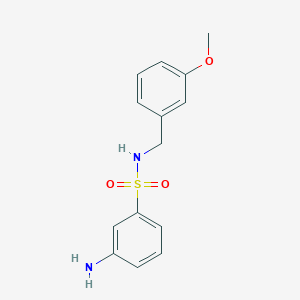
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)

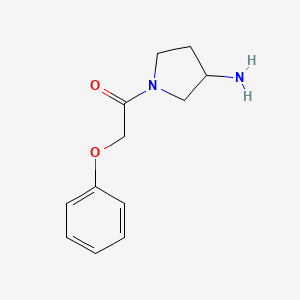
![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
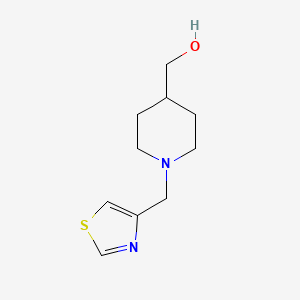

![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
